3-Methoxy-4-(trifluoromethyl)benzaldehyde

Overview

Description

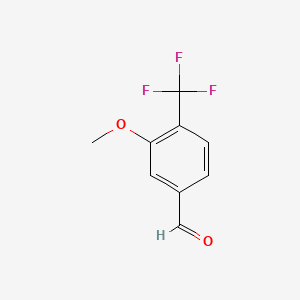

3-Methoxy-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O2. It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a trifluoromethyl group (-CF3) at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Methoxy-4-(trifluoromethyl)benzaldehyde typically begins with 3-methoxytoluene and trifluoromethylation reagents.

Reaction Conditions: The trifluoromethylation of 3-methoxytoluene can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methoxy-4-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Manganese dioxide (MnO2), pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-Methoxy-4-(trifluoromethyl)benzoic acid.

Reduction: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Methoxy-4-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific biological pathways. The trifluoromethyl group is known to enhance the bioavailability and efficacy of pharmaceutical agents .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.

3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.

3-Methoxybenzaldehyde: Similar structure but lacks the trifluoromethyl group.

Uniqueness: 3-Methoxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the methoxy and trifluoromethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methoxy group and a trifluoromethyl substituent on the benzaldehyde ring. These structural features contribute to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C9H7F3O2 |

| CAS Number | 945003-38-3 |

| Melting Point | 64°C - 65°C |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

- Study Findings : In vitro assays demonstrated significant antibacterial effects against multi-drug resistant strains of Staphylococcus aureus and antifungal activity against Cryptococcus neoformans .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound is believed to induce apoptosis in cancer cells through various pathways.

- Case Study : A study involving the synthesis of related compounds showed that derivatives of benzaldehyde exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . For example, related compounds demonstrated IC50 values ranging from 1.33 µM to 10.20 µM in hormone-dependent cancer cell lines .

The biological activity of this compound is thought to be mediated through specific molecular interactions:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

- Synthesis and Evaluation : A series of derivatives were synthesized, revealing that modifications to the benzaldehyde structure can enhance biological activity .

- Cytotoxicity Assays : Various assays, including MTT assays, were employed to determine the cytotoxic effects on different cancer cell lines, demonstrating promising results for further development .

- Comparative Analysis : The presence of the trifluoromethyl group was noted to enhance lipophilicity, potentially improving membrane permeability and biological efficacy compared to similar compounds lacking this feature .

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRCMFYUQKUYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.